molecular formula C11H9NO3 B1325375 2-(3-Methoxybenzoyl)oxazole CAS No. 898759-47-2

2-(3-Methoxybenzoyl)oxazole

Cat. No.: B1325375
CAS No.: 898759-47-2
M. Wt: 203.19 g/mol
InChI Key: YQIRAZOUSOTBIV-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzoyl)oxazole is a chemical compound with the linear formula C11H9NO3 . It has a molecular weight of 203.2 . The IUPAC name for this compound is (3-methoxyphenyl)(1,3-oxazol-2-yl)methanone .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.2 and a linear formula of C11H9NO3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(3-Methoxybenzoyl)oxazole is utilized in the synthesis of various heterocyclic compounds, which are significant in pharmaceutical and material sciences. For instance, a study explored the synthesis of fused pyridine-and oxazole-polycyclic systems using derivatives of this compound, highlighting its role in creating complex molecular structures (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

Role in Enzyme Inhibition

This compound has been studied for its potential in inhibiting enzymes, as seen in research focusing on the synthesis of triazole derivatives. These derivatives, originating from this compound, have been investigated for their inhibitory effects on cholinesterases, highlighting the compound's utility in medicinal chemistry (Arfan et al., 2018).

Application in Photographic and Imaging Systems

One of the more unique applications of this compound is in the field of imaging and photography. It has been used in the development of novel imaging systems involving dye-sensitized photooxidation of oxazole groups. This application showcases the compound's versatility beyond traditional pharmaceutical uses (Ito, Ikeda, & Ichimura, 1993).

Development of Anticancer Agents

The compound's derivatives have been explored for their potential in cancer treatment. Research into oxazolone scaffolds, derived from this compound, has indicated promising anticancer activity, making it a valuable compound in oncological research (Research, 2020).

Inhibition of Biological Activity

Studies have shown that derivatives of this compound can inhibit the growth of insects and pathogens, indicating its potential use in agricultural and biological applications. This highlights the compound's role in developing bioactive agents (Beck & Smissman, 1961).

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Properties

IUPAC Name

(3-methoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIRAZOUSOTBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642066
Record name (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-47-2
Record name (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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